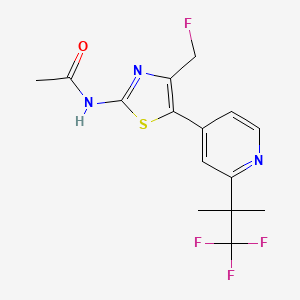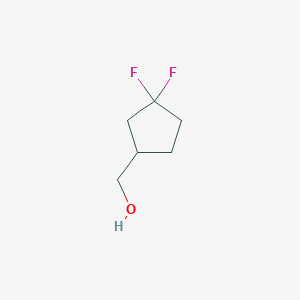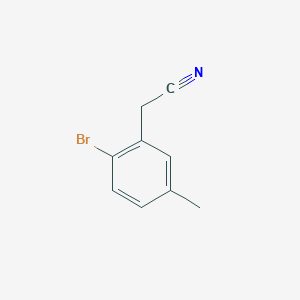
2-(2-Bromo-5-methylphenyl)acetonitrile
Vue d'ensemble
Description
“2-(2-Bromo-5-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8BrN . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-5-methylphenyl)acetonitrile” is represented by the InChI code1S/C9H8BrN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 . This indicates that the molecule consists of a bromine atom, a methyl group, and a nitrile group attached to a phenyl ring. Physical And Chemical Properties Analysis
“2-(2-Bromo-5-methylphenyl)acetonitrile” is a solid at room temperature . It has a molecular weight of 210.07 . The compound is stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique
Liquid Crystal Properties
Methyl-tri-n-decylphosphonium salts, with constituents including acetonitrile, display unique liquid-crystalline properties. These compounds show dual thermotropic-lyotropic behavior, indicated by oily streak patterns in optical micrographs and broadened low-angle peaks in X-ray diffractograms with added acetonitrile. Their orientation in strong magnetic fields and behavior in NMR experiments suggest potential utility in structural studies using NMR spectroscopy (Gowda et al., 2004).
Photochemistry of Azirines
Photolysis studies involving 3-methyl-2-phenyl-2H-azirine in acetonitrile have shown distinct reactions based on the environment (argon-saturated vs. oxygen-saturated), leading to the formation of different products like benzaldehyde and 1-bromo-1-phenylpropan-2-one. These findings are significant for understanding the photoreactivity of azirines and could aid in the characterization of intermediates formed upon irradiation (Zhang et al., 2014).
Synthesis of Poly(methylphenyl)acetonitriles
Research has explored the synthesis of several 2-(arylmethyl) derivatives of methylphenylacetonitriles via a tandem addition-rearrangement reaction. These studies are essential for understanding the synthesis pathways and potential applications of these compounds in various fields, including pharmaceuticals and material science (Waggenspack et al., 1992).
Bromopsoralens and Bromocoumarins in Virus Inactivation
The use of bromopsoralens and bromocoumarins in sensitizing the inactivation of viruses, attributed to the cleavage of C−Br bonds in the aromatic radical anion produced by light-induced electron transfer reactions, highlights a significant medical application. Detailed electrochemical investigations in acetonitrile have supported this hypothesis, offering insights into antiviral therapies (Chen et al., 1997).
Structural Analysis of Cyanohydrins
Studies on 2-bromobenzaldehyde cyanohydrin, a reaction product of 2-bromobenzaldehyde and hydrogen cyanide, provide valuable information on bond lengths and angles, and the formation of hydrogen-bonded chains. This data is crucial for understanding the structural properties and potential applications in organic synthesis and material science (Betz et al., 2007).
Enantiomeric Resolution in Pharmaceutical Analysis
Research involving the enantiomeric resolution of bromo-ethyl compounds on a Chiralpak IA column using acetonitrile has implications for pharmaceutical analysis, particularly in understanding the chiral recognition mechanism and the resolution of stereoisomers (Ali et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMDZHZHVGPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-methylphenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)
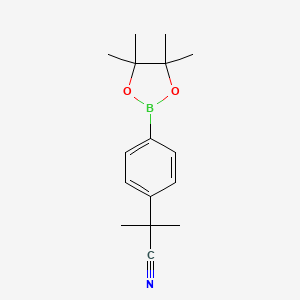
![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
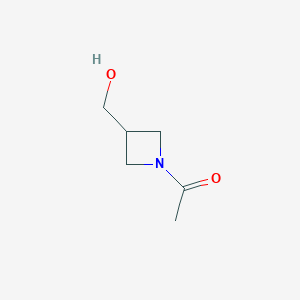
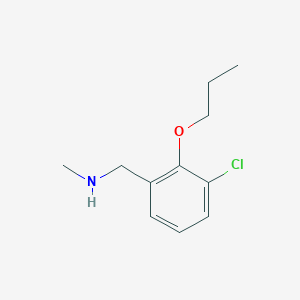
![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)

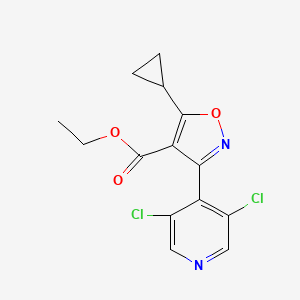
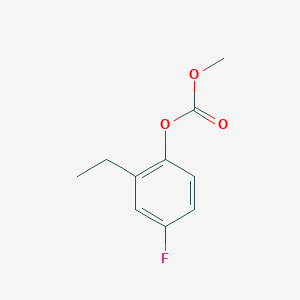
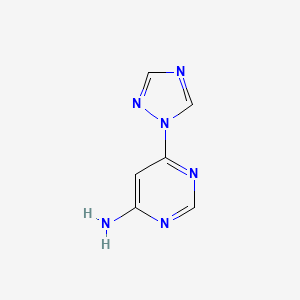
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
